

TRIS Maleate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *TRIS maleate*

Cat. No.: *B8112308*

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[City, Date] – **TRIS maleate**, a versatile buffering agent, plays a crucial role in a wide array of biochemical and molecular biology applications. This technical guide provides an in-depth overview of its chemical properties, preparation, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical Properties

TRIS maleate, also known as Tris(hydroxymethyl)aminomethane maleate, is the salt formed from the reaction of TRIS base with maleic acid. Its fundamental properties are essential for its function as a buffer in experimental settings.

Property	Value	Reference
Molecular Formula	$C_8H_{15}NO_7$	[1][2]
Molecular Weight	237.21 g/mol	[1][3][4]
Appearance	White crystalline powder	[1]
CAS Number	72200-76-1	[2][3][4]
Solubility in Water	0.5 M at 20°C, clear, colorless solution	[1][3]
pH of 0.5 M Solution	3.0 - 4.5	[1]
Melting Point	103-105°C	[1]

Applications in Research and Drug Development

TRIS maleate buffer is widely utilized in various laboratory procedures due to its buffering capacity in a pH range that is relevant to many biological processes.

Enzyme Kinetics: **TRIS maleate** buffer is suitable for enzymatic studies, providing a stable pH environment for assessing enzyme activity and kinetics.

Histochemistry and Immunohistochemistry: This buffer is employed in staining protocols and as an antigen retrieval solution in immunohistochemistry. The heat-induced epitope retrieval (HIER) technique often utilizes TRIS-based buffers to unmask antigenic sites in formalin-fixed, paraffin-embedded tissues, thereby enhancing antibody staining intensity.

Electron Microscopy: In the preparation of biological samples for electron microscopy, **TRIS maleate** buffer can be used as a component of the fixative and washing solutions to maintain pH and osmolarity, thus preserving cellular ultrastructure.

General Biochemical Assays: Its utility extends to a variety of other biochemical applications, including protein and nucleic acid analysis, where maintaining a specific pH is critical for the stability and function of biomolecules.

Experimental Protocols

Preparation of 0.2 M TRIS Maleate Buffer Stock Solution

This protocol is adapted for the preparation of a stock solution for use in enzyme studies.

Materials:

- Tris(hydroxymethyl)aminomethane (TRIS base)
- Maleic acid or Maleic anhydride
- Sodium hydroxide (NaOH)
- Distilled or deionized water
- pH meter

- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders

Procedure:

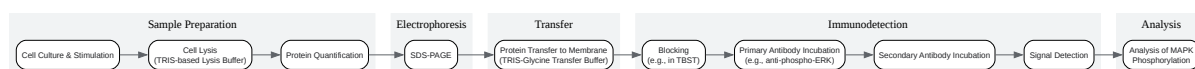
- Prepare Stock Solution A (0.2 M TRIS acid maleate):
 - Dissolve 24.2 g of Tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water.
 - Bring the final volume to 1 liter in a volumetric flask.
- Prepare Stock Solution B (0.2 M NaOH):
 - Dissolve 8.0 g of NaOH in distilled water.
 - Bring the final volume to 1 liter in a volumetric flask.
- Prepare the Final Buffer:
 - To prepare a buffer with a specific pH, mix 50 mL of Stock Solution A with a specific volume of Stock Solution B, as indicated in the table below, and dilute to a final volume of 200 mL with distilled water.

Desired pH	Volume of 0.2 M NaOH (mL) to add to 50 mL of Stock A
5.2	7.2
5.4	10.5
5.6	15.3
5.8	20.5
6.0	26.0
6.2	31.5
6.4	37.0
6.6	42.0
6.8	45.0
7.0	48.0
7.2	51.0
7.4	54.0
7.6	57.0
7.8	60.0
8.0	63.5
8.2	66.5
8.4	69.0
8.6	72.0

This table is derived from titration data and provides approximate volumes. It is recommended to verify the final pH with a calibrated pH meter and adjust as necessary.

Signaling Pathway Analysis: Western Blotting for MAPK Pathway

While specific protocols explicitly detailing the use of "TRIS maleate" in signaling pathway analysis are not prevalent in the readily available literature, TRIS-based buffers are fundamental to the Western blotting technique used to analyze protein expression and phosphorylation status in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The following workflow illustrates the key steps where a TRIS-based buffer, which could be **TRIS maleate**, is employed.



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Phone: (601) 213-4426

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